Bosentan is a dual endothelin receptor antagonist that has been widely studied for its therapeutic potential in treating conditions such as pulmonary arterial hypertension (PAH). Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in various cardiovascular diseases, and bosentan's ability to block its action at endothelin-A and -B receptors has made it a drug of interest in the medical community. The studies presented here explore the effects of bosentan and its metabolite, hydroxy desmethyl bosentan, on hypoxic pulmonary hypertension, drug-drug interactions, and the expression of transient receptor potential channels in pulmonary vascular myocytes123.
Bosentan's ability to prevent and reverse hypoxic pulmonary hypertension has been demonstrated in animal models. The drug's efficacy in reducing pulmonary vascular resistance and right heart hypertrophy suggests its potential application in treating PAH in humans1.
The metabolite of bosentan, desmethyl bosentan, has been studied for its potential to contribute to drug-drug interactions. It has been found to induce mRNA expression of cytochrome P450 3A4 (CYP3A4) and other genes involved in drug metabolism, suggesting that it might contribute to the inducing effects of the parent compound, bosentan. This is important for understanding the pharmacokinetic profile of bosentan and managing potential drug interactions in clinical settings2.
The antiproliferative effect of bosentan on PASMCs, through the downregulation of TRPC6 channels, indicates a novel mechanism of action that could be exploited in the treatment of IPAH. The greater effect of bosentan on PASMCs from IPAH patients compared to normal PASMCs underscores its therapeutic relevance in this specific patient population3.
[28] Bosentan Is a Substrate of Human OATP1B1 and OATP1B3: Inhibition of Hepatic Uptake as the Common Mechanism of Its Interactions with Cyclosporin A, Rifampicin, and Sildenafil.[29] Bosentan monohydrate. [] Manufacturing method of bosentan monohydrate and intermediates thereof[33] Comparative metabolic study of nimetazepam and its desmethyl derivative (nitrazepam) in dogs.
Hydroxy Desmethyl Bosentan falls under the category of drug metabolites and is classified as an endothelin receptor antagonist due to its relation to Bosentan's pharmacological activity. Its chemical structure allows it to interact with biological pathways similar to those influenced by its parent compound .
The synthesis of Hydroxy Desmethyl Bosentan is primarily a metabolic process rather than a synthetic one. It occurs naturally in the body when Bosentan is metabolized by cytochrome P450 enzymes. The metabolic conversion involves hydroxylation and demethylation reactions facilitated by CYP2C9 and CYP3A4 enzymes in the liver.
The molecular formula for Hydroxy Desmethyl Bosentan is C₁₈H₁₈N₂O₄S, and it has a molecular weight of approximately 358.41 g/mol.
Hydroxy Desmethyl Bosentan can undergo various chemical reactions:
Hydroxy Desmethyl Bosentan acts primarily as a metabolite of Bosentan, sharing similar mechanisms of action.
Hydroxy Desmethyl Bosentan possesses distinct physical and chemical properties:
Hydroxy Desmethyl Bosentan has several scientific applications across various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: